Application: Naringenin has been found to exhibit therapeutic effects in various skin diseases. It can alleviate symptoms of skin diseases such as inflammation and itching .
Methods: The therapeutic activity of Naringenin in skin diseases is usually evaluated using in vivo animal models or clinical trials. The symptoms of skin diseases are measured using techniques such as visual scoring .
Results: Studies have shown that Naringenin can significantly alleviate symptoms of various skin diseases, indicating its potential as a therapeutic agent in dermatology .
Application: Naringenin has been found to exhibit therapeutic effects in diabetes. It can improve insulin sensitivity and glucose metabolism, which are crucial for the management of diabetes .
Methods: The therapeutic activity of Naringenin in diabetes is usually evaluated using in vivo animal models or clinical trials. The insulin sensitivity and glucose metabolism are measured using techniques such as glucose tolerance test .
Results: Studies have shown that Naringenin can significantly improve insulin sensitivity and glucose metabolism, indicating its potential as a therapeutic agent in diabetes .
Naringenin is a flavanone belonging to the flavonoid group of polyphenols, predominantly found in citrus fruits such as grapefruit, oranges, and lemons. It is recognized for its unique chemical structure, which comprises three hydroxy groups located at the 4′, 5, and 7 carbon positions. This configuration contributes to its biological activity and potential health benefits. Naringenin exists in two forms: the aglycone form, which is free of sugar moieties, and the glycosidic form known as naringin, which contains a disaccharide attached at the 7-carbon position .
Naringenin exhibits a broad spectrum of biological activities. It is well-known for its antioxidant properties, attributed to its ability to scavenge free radicals and chelate metal ions. This antioxidant activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases . Furthermore, naringenin has demonstrated anticancer effects by modulating several signaling pathways involved in inflammation, apoptosis, and metastasis. Studies indicate that naringenin can inhibit cancer cell proliferation and induce apoptosis through pathways such as NF-κB and PI3K/AKT .
Naringenin can be synthesized through several methods:
Naringenin has several applications across different fields:
Research indicates that naringenin may interact with various drugs due to its effect on cytochrome P450 enzymes, particularly CYP3A4. This interaction can lead to altered metabolism of certain medications, potentially resulting in adverse effects when consumed alongside drugs like anticoagulants . Additionally, studies have shown that high dietary intake of naringenin might influence the bioavailability of other compounds due to its interaction with gut microbiota .
Naringenin shares structural similarities with other flavonoids but possesses unique features that distinguish it from them. Here are some comparable compounds:
Compound | Structure Similarity | Unique Features |
---|---|---|
Hesperetin | Flavanone | Contains a methoxy group at the 3-position |
Quercetin | Flavonol | Has an additional double bond between C2 and C3 |
Apigenin | Flavone | Lacks hydroxyl groups at C7 compared to naringenin |
Genistein | Isoflavone | Contains a phenolic hydroxyl group at C5 |
Naringenin's unique configuration with three hydroxyl groups enhances its biological activities compared to these similar compounds .
The phenylpropanoid pathway represents the primary biosynthetic route for naringenin production in plants, serving as the foundational metabolic framework that converts aromatic amino acid precursors into the diverse array of flavonoid compounds [1] [2]. This pathway operates as a branching network from general phenylpropanoid metabolism, where carbon flow is redirected from primary metabolism through a series of highly regulated enzymatic transformations [3].
The pathway initiation occurs through the deamination of L-phenylalanine by phenylalanine ammonia lyase, producing trans-cinnamic acid as the first committed phenylpropanoid intermediate [1] [2]. In dicotyledonous plants, this cinnamic acid subsequently undergoes hydroxylation at the para position through the action of cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, yielding p-coumaric acid [3]. However, monocotyledonous plants demonstrate metabolic flexibility by utilizing both L-phenylalanine and L-tyrosine as precursors, with tyrosine ammonia lyase directly converting L-tyrosine to p-coumaric acid, thereby bypassing the hydroxylation step [1] [2].
The activation of p-coumaric acid occurs through thioester bond formation with coenzyme A, catalyzed by 4-coumarate:coenzyme A ligase. This reaction produces p-coumaroyl-CoA, which serves as the activated phenylpropanoid starter unit for subsequent polyketide synthesis [1] [2]. The phenylpropanoid pathway exhibits remarkable metabolic efficiency, as evidenced by the observation that recombinant phenylalanine ammonia lyase from Rhodosporidium toruloides demonstrates dual substrate specificity, accepting both L-phenylalanine and L-tyrosine, which enables naringenin biosynthesis without requiring cinnamate 4-hydroxylase expression [2].
The pathway regulation occurs at multiple levels, including transcriptional control through MYB transcription factors, post-transcriptional modifications, and metabolic feedback mechanisms [4]. Studies have demonstrated that metabolic flux to flavonoid synthesis is often limited by the availability of aromatic amino acid precursors, particularly L-tyrosine, highlighting the importance of upstream pathway optimization [2]. The phenylpropanoid pathway serves not only as the entry point for flavonoid biosynthesis but also provides precursors for lignin formation, anthocyanin pigments, and various antimicrobial phytoalexins [3].
Chalcone synthase represents the pivotal enzyme governing naringenin biosynthesis, catalyzing the rate-limiting condensation reaction that commits carbon flux from general phenylpropanoid metabolism to flavonoid production [1] [5]. This type III polyketide synthase functions as a homodimeric enzyme with each monomer approximately 42-45 kilodaltons, containing independent active sites that facilitate the sequential decarboxylative condensation of acetate units [6] [7].
The chalcone synthase catalytic mechanism involves the initial transfer of the p-coumaroyl moiety from p-coumaroyl-CoA to the active site cysteine residue (Cys164), forming a covalent thioester intermediate [8] [7]. This nucleophilic attack requires the catalytic cysteine to exist in the thiolate anion form, facilitated by a depressed pKa value of approximately 5.5, significantly lower than the typical cysteine pKa of 8.7 [7]. The reduced pKa results from ionic interactions with histidine 303 and positioning at the N-terminus of an alpha-helix, which stabilizes the thiolate anion through helix dipole effects [7].
Following starter unit loading, chalcone synthase catalyzes three sequential condensation reactions with malonyl-CoA molecules, each proceeding through malonyl-CoA decarboxylation to generate acetyl-CoA carbanions [8] [9]. The active site architecture, featuring amino acids Cys164, Phe215, His303, and Asn336, orchestrates substrate positioning and facilitates the formation of a tetraketide intermediate [8] [9]. The catalytic cycle culminates in an intramolecular Claisen condensation that forms the chalcone ring system, yielding naringenin chalcone as the primary product [8].
Chalcone synthase exhibits notable catalytic promiscuity, producing alternative products including p-coumaroyltriacetic acid lactone through premature chain termination [10] [11]. This promiscuous activity is modulated by product inhibition, where coenzyme A selectively inhibits naringenin chalcone formation with an IC50 of 67 micrometers while enhancing lactone production [11]. Structural studies reveal that coenzyme A binding induces conformational changes in a mobile loop containing lysine 268, transitioning between open and closed conformations that regulate product specificity [11].
Chalcone isomerase complements chalcone synthase activity by catalyzing the stereospecific cyclization of naringenin chalcone to (2S)-naringenin [12] [10]. This enzyme exhibits an evolutionarily unique open-faced beta-sandwich fold found exclusively in higher plants [12]. The isomerization mechanism involves substrate binding in a constrained conformation that promotes cyclization with second-order rate constants approaching diffusion-controlled limits [12]. The active site topology defines reaction stereochemistry, ensuring exclusive formation of the (2S)-enantiomer essential for subsequent flavonoid modifications [12].
Recent investigations have identified chalcone isomerase-like proteins that enhance catalytic efficiency by binding to chalcone synthase, preventing polyketide derailment and increasing naringenin chalcone production while reducing unwanted side products [10]. These auxiliary proteins represent a conserved strategy across land plants for optimizing flavonoid biosynthesis efficiency [10]. The chalcone synthase-chalcone isomerase enzyme complex demonstrates remarkable catalytic coordination, with naringenin chalcone capable of spontaneous cyclization under acidic conditions, though enzymatic cyclization ensures stereochemical fidelity and reaction efficiency [1].
Microbial production systems have emerged as promising alternatives to plant-based naringenin extraction, offering advantages including rapid growth rates, controlled fermentation conditions, and the potential for high-titer production through metabolic engineering [13] [14]. Escherichia coli and Saccharomyces cerevisiae represent the most extensively studied hosts for heterologous naringenin biosynthesis, with production titers ranging from 7 milligrams per liter to over 3 grams per liter depending on the engineering strategy employed [13] [14].
The reconstruction of naringenin biosynthetic pathways in Escherichia coli typically involves the expression of tyrosine ammonia lyase, 4-coumarate:coenzyme A ligase, chalcone synthase, and chalcone isomerase genes sourced from various plant and microbial origins [13] [14]. Successful implementation requires careful consideration of gene selection criteria, including previous expression validation in the target host, favorable kinetic parameters such as low Michaelis-Menten constants, and incorporation of beneficial mutations that enhance naringenin production [14]. The highest reported production titer of 3.11 grams per liter was achieved through systematic optimization of dissolved oxygen levels, gene expression balance, and fermentation conditions in a 4-liter bioreactor system [14].
Saccharomyces cerevisiae offers distinct advantages for naringenin production, including the presence of endoplasmic reticulum for proper cytochrome P450 enzyme expression and enhanced capacity for post-translational modifications of eukaryotic proteins [2]. Engineered yeast strains have achieved naringenin titers exceeding 648 milligrams per liter through optimization of aromatic amino acid biosynthesis, including overexpression of feedback-resistant aromatic amino acid biosynthetic enzymes and enhancement of precursor availability [15]. The biphasic fermentation profile observed in yeast systems demonstrates that naringenin production increases significantly during the ethanol consumption phase, reaching titers of 414.6 micrometers compared to 148.1 micrometers during the glucose consumption phase [15].
Co-culture engineering represents an innovative approach to overcome the metabolic burden associated with complex pathway expression in single organisms [13] [16]. Escherichia coli-Escherichia coli co-culture systems divide the biosynthetic pathway between upstream strains specialized for tyrosine and p-coumaric acid production and downstream strains optimized for naringenin synthesis [13]. This approach achieved a 2.1-fold improvement in naringenin production compared to monoculture systems, reaching 16.7 milligrams per liter through optimized strain ratios and induction timing [13]. Similarly, Escherichia coli-Saccharomyces cerevisiae co-cultures produced 21.16 milligrams per liter of naringenin from D-xylose, representing an 8-fold improvement over yeast monocultures [16].
Streptomyces species present unique opportunities for naringenin production, as demonstrated by the natural biosynthesis capability of Streptomyces clavuligerus [17] [18]. This actinobacterium produces naringenin through a three-gene system consisting of a chalcone synthase, a cytochrome P450 monooxygenase, and a tyrosine ammonia lyase located at separate genomic loci [17]. Metabolic engineering of Streptomyces albidoflavus J1074 achieved a remarkable 375-fold increase in naringenin production, reaching 22.47 milligrams per liter through combined strategies including medium optimization, precursor feeding, competing pathway deletion, and gene cluster duplication [18].
Advanced metabolic engineering strategies continue to expand the potential for microbial naringenin production. Protein engineering of chalcone synthase has yielded variants with enhanced catalytic activity, such as the SjCHS1 S208N mutant exhibiting 2.34-fold increased activity [5]. Integration of biosensor-based screening systems enables real-time monitoring and optimization of pathway performance, facilitating the identification of optimal gene expression balances [19]. Furthermore, exploration of alternative hosts including Acinetobacter baylyi ADP1 and Yarrowia lipolytica demonstrates the expanding scope of microbial platforms suitable for naringenin biosynthesis, each offering unique metabolic advantages such as natural p-coumaric acid tolerance or enhanced lipid metabolism supporting malonyl-CoA availability [20] [21].
Host Organism | Titer (mg/L) | Genes Used | Production Strategy | Reference |
---|---|---|---|---|
Saccharomyces cerevisiae AH22 | 7.0 | PAL, 4CL, CHS | Phenylpropanoid pathway | [2] |
Saccharomyces cerevisiae CEN.PK2-1D | 648.9 | TAL, 4CL, CHS, CHI, aroL, ARO7fb, ARO4fbr | Optimized precursor supply | [15] |
Escherichia coli BL21 (DE3) | 588.0 | 4CL, CHS, CHI | Optimized production | [14] |
Escherichia coli BLR (DE3) | 57.0 | PAL, 4CL, CHS, CHI, ACC | Basic phenylpropanoid pathway | [13] |
Escherichia coli-E. coli co-culture | 16.7 | TAL, 4CL, CHS, CHI (divided between strains) | Distributed biosynthesis | [13] |
Streptomyces albidoflavus J1074 | 22.47 | NCS, NCYP, TAL + engineering | Metabolic engineering + fermentation | [18] |
Acinetobacter baylyi ADP1 | 66.4 | CHS, CHI + metabolic engineering | Lignin-based production | [20] |
Engineered E. coli (4L bioreactor) | 3110.0 | PAL, 4CL, CHS, CHI | Oxygen-optimized fermentation | [14] |
Enzyme | EC Number | Substrate | Product | Km (μM) | Role in Pathway |
---|---|---|---|---|---|
Chalcone Synthase (CHS) | 2.3.1.74 | p-coumaroyl-CoA + 3 malonyl-CoA | Naringenin chalcone | 5-50 (varies by source) | Rate-limiting step |
Chalcone Isomerase (CHI) | 5.5.1.6 | Naringenin chalcone | Naringenin | 10-100 | Cyclization |
Tyrosine Ammonia Lyase (TAL) | 4.3.1.25 | L-tyrosine | p-coumaric acid | 50-500 | Aromatic precursor formation |
Phenylalanine Ammonia Lyase (PAL) | 4.3.1.24 | L-phenylalanine | Cinnamic acid | 10-200 | Aromatic precursor formation |
4-Coumarate:CoA Ligase (4CL) | 6.2.1.12 | p-coumaric acid + CoA + ATP | p-coumaroyl-CoA | 10-100 | CoA thioester formation |
Cinnamate 4-Hydroxylase (C4H) | 1.14.14.91 | Cinnamic acid | p-coumaric acid | 1-50 | Hydroxylation |
Irritant